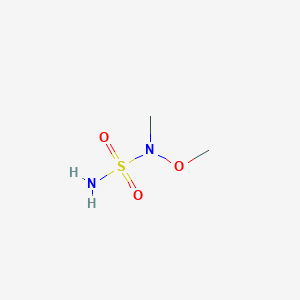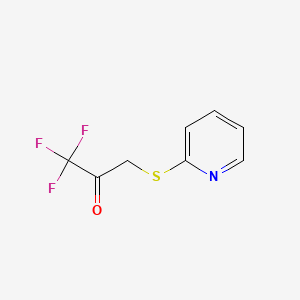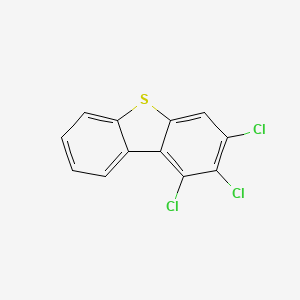
Dibenzothiophene, trichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzothiophene, trichloro- is an organosulfur compound consisting of two benzene rings fused to a central thiophene ring, with three chlorine atoms attached It is a derivative of dibenzothiophene, which is known for its presence in fossil fuels and its role as an impurity in petroleum products
準備方法
Synthetic Routes and Reaction Conditions
Dibenzothiophene, trichloro- can be synthesized through various methods. One common approach involves the chlorination of dibenzothiophene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled conditions, including specific temperatures and pressures, to ensure the selective addition of chlorine atoms to the dibenzothiophene molecule.
Industrial Production Methods
In an industrial setting, the production of dibenzothiophene, trichloro- may involve large-scale chlorination reactors where dibenzothiophene is exposed to chlorine gas. The process is carefully monitored to achieve the desired level of chlorination while minimizing by-products and ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
Dibenzothiophene, trichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the sulfur atom to a different oxidation state.
Substitution: Chlorine atoms in dibenzothiophene, trichloro- can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to achieve selective reduction.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized dibenzothiophene derivatives.
科学的研究の応用
Dibenzothiophene, trichloro- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds and as a model compound for studying sulfur-containing aromatic systems.
Biology: Research into its biological activity and potential as a bioactive molecule is ongoing, with studies focusing on its interactions with biological systems.
Medicine: The compound’s derivatives are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, dibenzothiophene, trichloro- is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism by which dibenzothiophene, trichloro- exerts its effects involves interactions with molecular targets and pathways. For example, its oxidation products can act as electrophiles, reacting with nucleophilic sites in biological molecules. The presence of chlorine atoms can enhance the compound’s reactivity and influence its binding affinity to specific targets.
類似化合物との比較
Similar Compounds
Thiophene: A simpler sulfur-containing aromatic compound with a single thiophene ring.
Benzothiophene: Similar to dibenzothiophene but with only one benzene ring fused to the thiophene ring.
Dibenzofuran: An oxygen analog of dibenzothiophene, where the sulfur atom is replaced by an oxygen atom.
Uniqueness
Dibenzothiophene, trichloro- is unique due to the presence of chlorine atoms, which significantly alter its chemical properties and reactivity compared to its non-chlorinated counterparts
特性
CAS番号 |
133346-85-7 |
|---|---|
分子式 |
C12H5Cl3S |
分子量 |
287.6 g/mol |
IUPAC名 |
1,2,3-trichlorodibenzothiophene |
InChI |
InChI=1S/C12H5Cl3S/c13-7-5-9-10(12(15)11(7)14)6-3-1-2-4-8(6)16-9/h1-5H |
InChIキー |
SOUNRJSGPVUHBX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C(=C(C=C3S2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


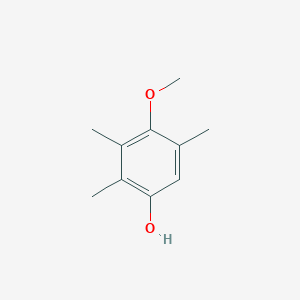
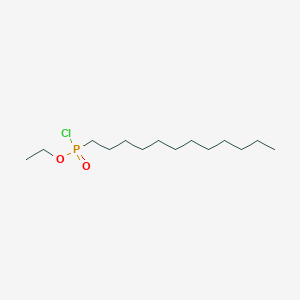
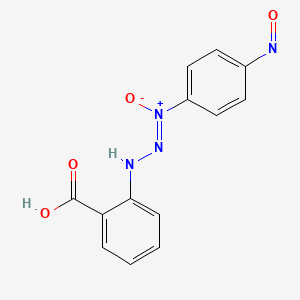
![12-Oxo-1,4,6,12-tetrahydro-10H-6,10-methano[1,3,5]oxadiazocino[5,4-a]purine-9-carbaldehyde](/img/structure/B14283477.png)
![N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14283479.png)
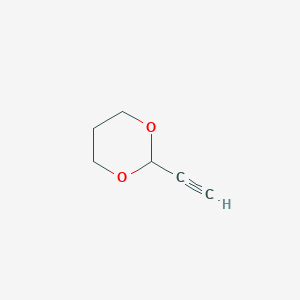
![N-[2-Ethyl-6-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B14283494.png)
![({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid)](/img/structure/B14283502.png)
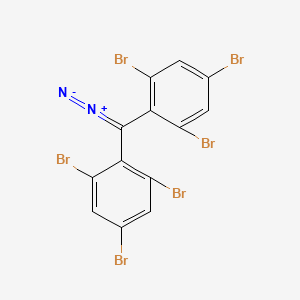
![Benzene, 1-methoxy-3-[(phenylsulfonyl)methyl]-](/img/structure/B14283510.png)
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline]](/img/structure/B14283518.png)
